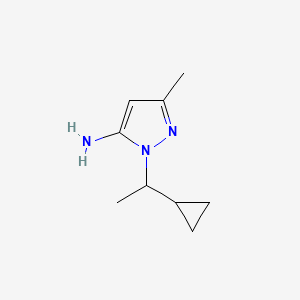

1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine

Overview

Description

“1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound. It is also known as 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride . The CAS Number of this compound is 1171637-58-3 . It is stored at room temperature and appears as a powder .

Synthesis Analysis

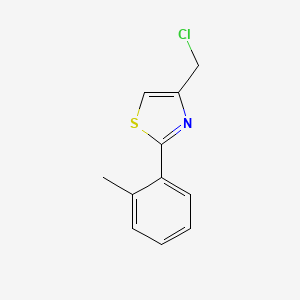

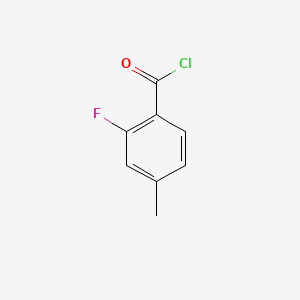

The synthesis of cyclopropane derivatives like “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine” often involves metal-catalysed C–C bond formation . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .Scientific Research Applications

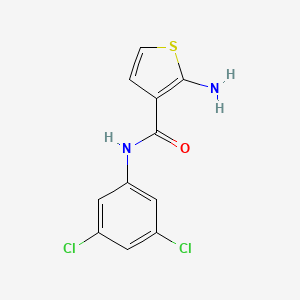

Application 1: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Compounds

- Summary of the Application : This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers .

- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .

- Results or Outcomes : The result is the production of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .

Application 2: Use as an Insecticide

- Summary of the Application : Cyclaniliprole, a compound similar to “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine”, is used as an insecticide for fruit, greenhouse, and some other crops .

- Methods of Application : The compound is applied to crops to control pests. It has a low aqueous solubility and is non-volatile .

- Results or Outcomes : It may be environmentally persistent. It has a high to moderate toxicity to most aquatic species, is highly toxic to bees and moderately toxic to earthworms .

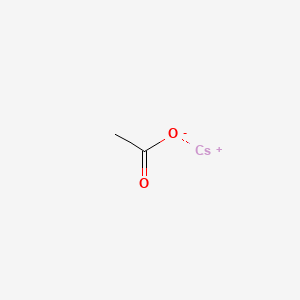

Application 3: Preparation of (1S)-1-cyclopropylethyl acetate

- Summary of the Application : This research focuses on the preparation of (1S)-1-cyclopropylethyl acetate .

- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .

- Results or Outcomes : The result is the production of (1S)-1-cyclopropylethyl acetate possessing three stereogenic carbon atoms in a small cycle .

Application 4: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers

- Summary of the Application : This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers .

- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .

- Results or Outcomes : The result is the production of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .

Application 5: Preparation of (1S)-1-cyclopropylethyl acetate

- Summary of the Application : This research focuses on the preparation of (1S)-1-cyclopropylethyl acetate .

- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .

- Results or Outcomes : The result is the production of (1S)-1-cyclopropylethyl acetate possessing three stereogenic carbon atoms in a small cycle .

Application 6: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers

- Summary of the Application : This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers .

- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .

- Results or Outcomes : The result is the production of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .

Future Directions

Cyclopropanes, such as “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine”, are important substructures in natural products and pharmaceuticals . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . This field is continuously evolving with increasingly selective and mild approaches being developed . Therefore, the future directions in this field could involve the development of more efficient and selective methods for the synthesis and functionalization of cyclopropane derivatives.

properties

IUPAC Name |

2-(1-cyclopropylethyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6-5-9(10)12(11-6)7(2)8-3-4-8/h5,7-8H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUFXXHXBBRKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424456 | |

| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |

CAS RN |

957514-15-7 | |

| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)

![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)